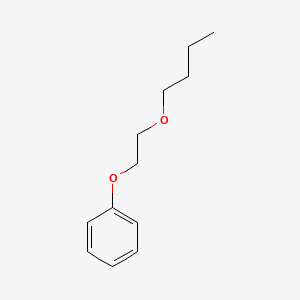
Dipotassium 2-(phenylamino)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-(phenylamino)propanedioate: is a chemical compound with the molecular formula C9H9NO4.2K. It is also known as potassium 2-(phenylamino)malonate. This compound is characterized by its unique structure, which includes a phenylamino group attached to a propanedioate backbone. It is commonly used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 2-(phenylamino)propanedioate typically involves the reaction of phenylamine with malonic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium hydroxide to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Water or ethanol
Catalyst: Potassium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Mixing phenylamine and malonic acid in a reactor.
- Adding potassium hydroxide to the mixture.
- Stirring the reaction mixture at room temperature.
- Isolating the product through filtration and drying.
Análisis De Reacciones Químicas
Types of Reactions: Dipotassium 2-(phenylamino)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted derivatives
Aplicaciones Científicas De Investigación
Dipotassium 2-(phenylamino)propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dipotassium 2-(phenylamino)propanedioate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- Potassium 2-(phenylamino)acetate
- Sodium 2-(phenylamino)propanedioate
- Calcium 2-(phenylamino)propanedioate
Comparison: Dipotassium 2-(phenylamino)propanedioate is unique due to its specific potassium salt form, which provides distinct solubility and reactivity properties compared to its sodium and calcium counterparts. The presence of the phenylamino group also imparts unique chemical and biological activities, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C9H7K2NO4 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
dipotassium;2-anilinopropanedioate |
InChI |
InChI=1S/C9H9NO4.2K/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6;;/h1-5,7,10H,(H,11,12)(H,13,14);;/q;2*+1/p-2 |
Clave InChI |
HLZWLZQVQYEOHV-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)NC(C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





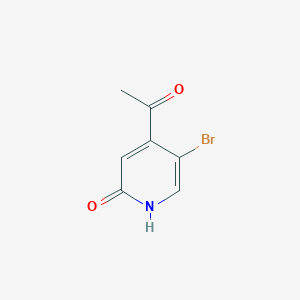
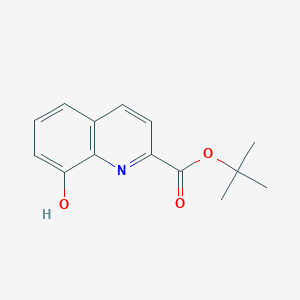
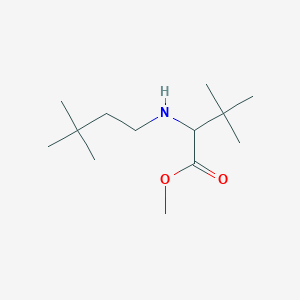

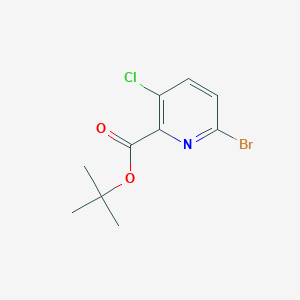

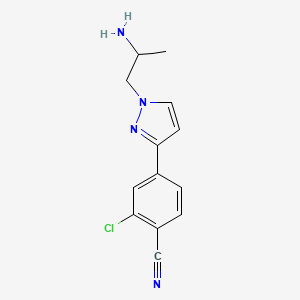
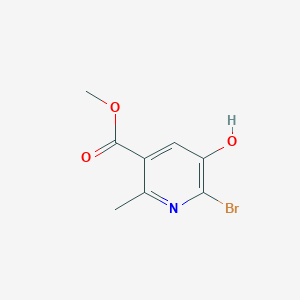
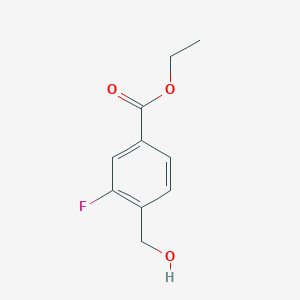
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
